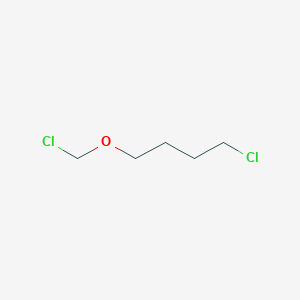
(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a phenyl group and a carboxylic acid functional group
作用機序
Target of Action
Similar compounds have been found to target enzymes such as beta-lactamase . The role of Beta-lactamase is to provide resistance to beta-lactam antibiotics, and inhibitors of this enzyme are used to enhance the effectiveness of these antibiotics .
Mode of Action
This interaction could lead to changes in the enzyme’s activity, potentially enhancing the effectiveness of certain antibiotics if Beta-lactamase is indeed its target .
Biochemical Pathways
If it acts as a beta-lactamase inhibitor, it would affect the pathway of beta-lactam antibiotic resistance .
Result of Action
If it acts as a beta-lactamase inhibitor, it could potentially enhance the effectiveness of certain antibiotics by preventing the degradation of these antibiotics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a carbenoid intermediate, which then reacts with styrene to form the cyclopropane ring. The stereochemistry is controlled by using chiral auxiliaries or catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques like chiral chromatography can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives, such as esters or amides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or borane.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Esters, amides.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: (1S,2R)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex chiral molecules.
Biology and Medicine: This compound can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals with potential therapeutic effects.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
(1R,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
Cyclopropane-1-carboxylic acid: Lacks the phenyl and methyl groups, leading to different reactivity and applications.
Phenylcyclopropane: Lacks the carboxylic acid group, affecting its chemical behavior and uses.
Uniqueness: (1S,2R)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological contexts. The presence of both a phenyl group and a carboxylic acid group provides versatility in its applications.
特性
CAS番号 |
1613519-81-5 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




